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molecular formula C10H10N2O2S B8638063 2-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid

2-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid

Cat. No. B8638063
M. Wt: 222.27 g/mol
InChI Key: NQLZMYCPUWKQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084484B2

Procedure details

A mixture of 2 (3.13 g, 1 mmol) in CH3COOH (15 ml) was cooled to −5° in iced bath. A mixture KSCN (6.36 g, 4.04 mmol) in CH3COOH (15 ml) added to the flask that contained 4 and CH3COOH at −5° in iced bath. A solution of bromine (0.80 ml) in CH3COOH (10 ml) is added dropwise to a stirred mixture of 4, KSCN and CH3COOH at −5° in iced bath. The reaction mixture is stirred for 1 h at room temperature. The mixture is extracted with ethyl acetate. The extracts are washed with water, brine, dried over magnesium sulfate, filtered and concentrated in vacuo.
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
KSCN
Quantity
6.36 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:13]([S-:15])#[N:14].[K+].BrBr>CC(O)=O>[NH2:14][C:13]1[S:15][C:7]2[CH:6]=[C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])[CH:4]=[CH:3][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C(=O)O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
KSCN
Quantity
6.36 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
BrBr
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −5° in iced bath
CUSTOM
Type
CUSTOM
Details
at −5°
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1SC2=C(N1)C=CC(=C2)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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